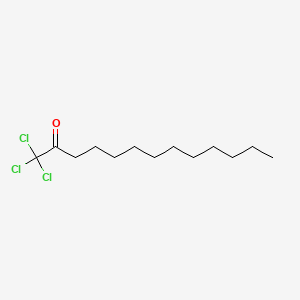
1,1,1-Trichloro-2-tridecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-tridecanone is an organic compound with the molecular formula C13H23Cl3O It is characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the second carbon of a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-tridecanone can be synthesized through the chlorination of 2-tridecanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 2-tridecanone and chlorine gas into a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trichloro-2-tridecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Trichloroacetic acid derivatives.
Reduction: 1,1,1-trichloro-2-tridecanol.
Substitution: Various substituted tridecanones depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-tridecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1,1-trichloro-2-tridecanone involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but a shorter carbon chain.
1,1,1-Trichloro-2-chloroethone: Another chlorinated ketone with different substitution patterns.
Uniqueness: 1,1,1-Trichloro-2-tridecanone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different applications and interactions in chemical and biological systems.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Propriétés
Numéro CAS |
69633-05-2 |
|---|---|
Formule moléculaire |
C13H23Cl3O |
Poids moléculaire |
301.7 g/mol |
Nom IUPAC |
1,1,1-trichlorotridecan-2-one |
InChI |
InChI=1S/C13H23Cl3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3 |
Clé InChI |
BPNOXHDBIHCEMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


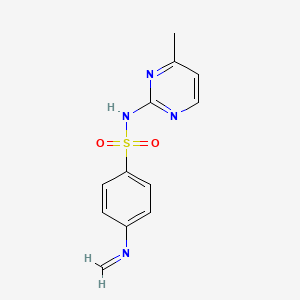



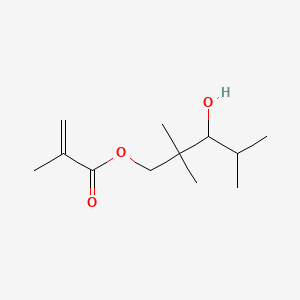
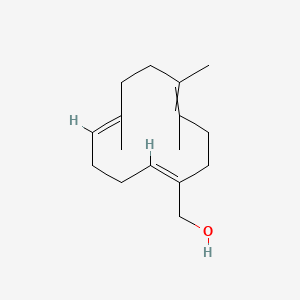

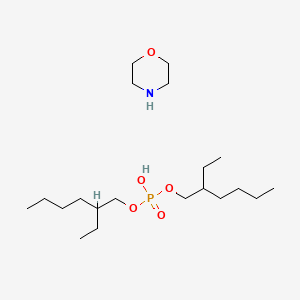

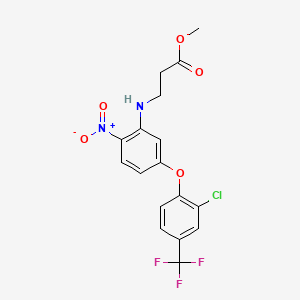

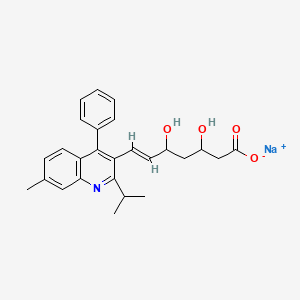

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
